Cetirizine Impurity C dihydrochloride
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Overview
Description
Cetirizine Impurity C dihydrochloride is a chemical compound that is considered an impurity of cetirizine, a second-generation antihistamine. Cetirizine is a carboxylated metabolite of hydroxyzine and is known for its selective inhibition of the histamine H1 receptor, making it effective in treating allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cetirizine dihydrochloride involves the reaction of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid with hydrochloric acid. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of cetirizine dihydrochloride involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cetirizine Impurity C dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Cetirizine Impurity C dihydrochloride has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Industry: It is used in the quality control and validation of cetirizine production processes.
Mechanism of Action
Cetirizine Impurity C dihydrochloride exerts its effects primarily through the inhibition of the histamine H1 receptor. This inhibition prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors on the surface of various cells, including those in the respiratory tract and skin .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: An enantiomer of cetirizine with a higher affinity for the H1 receptor.
Hydroxyzine: A first-generation antihistamine and the parent compound of cetirizine.
Fexofenadine: Another second-generation antihistamine with similar uses.
Uniqueness
Cetirizine Impurity C dihydrochloride is unique due to its specific structure and role as an impurity in cetirizine formulations. Its presence can affect the stability and efficacy of the final pharmaceutical product, making its study crucial for quality control and assurance in the pharmaceutical industry .
Properties
Molecular Formula |
C21H27Cl3N2O3 |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H |
InChI Key |
MUZLUPGCGALIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |
Origin of Product |
United States |
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